5-Bromo-2,3-difluorobenzaldehyde
Overview
Description
5-Bromo-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C7H3BrF2O. It is a colorless to yellow solid or liquid, depending on the conditions. This compound is used in various chemical reactions and serves as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-difluorobenzaldehyde typically involves the bromination of 2,3-difluorobenzaldehyde. One common method includes the use of N-Bromosuccinimide (NBS) in the presence of sulfuric acid. The reaction is carried out at 60°C for 12 hours. The mixture is then poured into ice water and extracted with petroleum ether. The organic layer is separated and concentrated under vacuum, followed by purification using column chromatography with silica gel .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: 5-Bromo-2,3-difluorobenzoic acid.
Reduction: 5-Bromo-2,3-difluorobenzyl alcohol
Scientific Research Applications
5-Bromo-2,3-difluorobenzaldehyde is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluorobenzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function .
Comparison with Similar Compounds
- 4-Bromo-2,3-difluorobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
- 1-Bromo-2,3-difluorobenzene
Uniqueness: 5-Bromo-2,3-difluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it valuable in the synthesis of complex molecules where precise control over reactivity is required .
Properties
IUPAC Name |
5-bromo-2,3-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJTWTDADQWUFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630222 | |
Record name | 5-Bromo-2,3-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633327-22-7 | |
Record name | 5-Bromo-2,3-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,3-difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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